

Validating the Target Engagement of C30H24ClFN2O5 (Compound-X) Against EGFR

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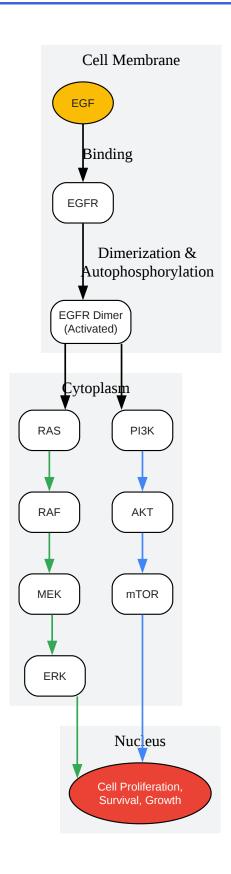
Compound of Interest		
Compound Name:	C30H24CIFN2O5	
Cat. No.:	B15173782	Get Quote

This guide provides a comparative framework for validating the target engagement of the novel investigational compound, **C30H24CIFN2O5** (referred to as Compound-X), with its putative target, the Epidermal Growth Factor Receptor (EGFR). To objectively assess its performance, Compound-X is compared against two well-characterized EGFR inhibitors: Gefitinib, a first-generation reversible inhibitor, and Osimertinib, a third-generation irreversible inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Upon binding of its ligands, such as EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell growth and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of several cancers.[4][5]





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Caption: Simplified EGFR Signaling Pathway.



Data Presentation

The following tables summarize the quantitative data from key experiments to validate and compare the target engagement of Compound-X with Gefitinib and Osimertinib.

Table 1: Biochemical Assays for Target Engagement

Compound	Target	Assay Type	IC50 (nM)	Kd (nM)
Compound-X	EGFR (WT)	Kinase Activity	15	25
EGFR (T790M)	Kinase Activity	50	80	
Gefitinib	EGFR (WT)	Kinase Activity	20	35
EGFR (T790M)	Kinase Activity	>1000	>1500	
Osimertinib	EGFR (WT)	Kinase Activity	10	18
EGFR (T790M)	Kinase Activity	1	5	

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular Assays for Target Engagement



Compound	Cell Line	Assay Type	EC50 (nM)	Target Stabilization (°C)
Compound-X	A431 (WT EGFR)	p-EGFR Inhibition	30	4.5
H1975 (T790M)	p-EGFR Inhibition	100	2.0	
Gefitinib	A431 (WT EGFR)	p-EGFR Inhibition	40	4.0
H1975 (T790M)	p-EGFR Inhibition	>2000	<1.0	
Osimertinib	A431 (WT EGFR)	p-EGFR Inhibition	25	5.0
H1975 (T790M)	p-EGFR Inhibition	5	7.5	

EC50: Half-maximal effective concentration. Target Stabilization data from Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This assay measures the binding of the test compound to the EGFR kinase domain.

- Reagents: EGFR kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled Kinase Inhibitor (Tracer), and test compounds.
- Procedure:
 - Prepare a solution of EGFR kinase and Eu-anti-GST antibody in kinase buffer.



- Serially dilute the test compounds (Compound-X, Gefitinib, Osimertinib) in DMSO and add to the assay plate.
- Add the EGFR kinase/antibody mix to the wells containing the test compounds.
- Add the Alexa Fluor™ 647-labeled tracer to all wells.
- Incubate the plate at room temperature for 1 hour.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
- Data Analysis: The TR-FRET signal is inversely proportional to the amount of compound bound to the kinase. Calculate IC50 values by fitting the data to a four-parameter logistic model.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.[6][7][8][9][10]

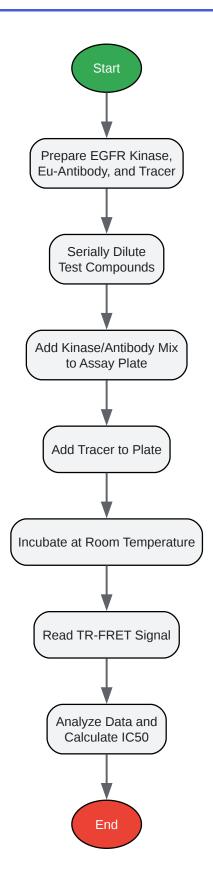
- Cell Culture and Treatment:
 - Culture A431 or H1975 cells to 80-90% confluency.
 - Treat the cells with varying concentrations of the test compounds or vehicle (DMSO) for 2 hours at 37°C.
- Heating and Lysis:
 - Harvest the cells and resuspend them in PBS.
 - Heat the cell suspensions at a specific temperature gradient (e.g., 45°C to 65°C) for 3 minutes.
 - Lyse the cells by freeze-thawing.



- Protein Quantification:
 - Separate the soluble and precipitated protein fractions by centrifugation.
 - Collect the supernatant (soluble fraction) and determine the protein concentration.
- Western Blot Analysis:
 - Run the soluble protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against EGFR and a loading control (e.g., GAPDH).
 - Incubate with a secondary antibody and visualize the protein bands.
- Data Analysis: Quantify the band intensities. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The shift in Tm in the presence of the compound indicates target stabilization.

Mandatory Visualization Biochemical Assay Workflow



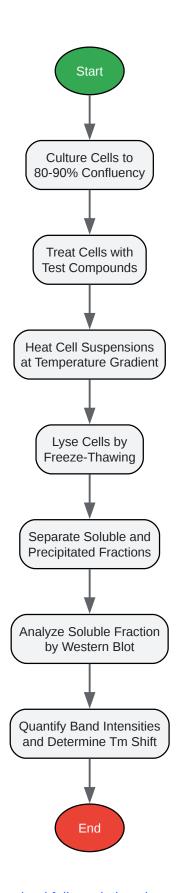


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Caption: Workflow for a biochemical kinase binding assay.



CETSA Workflow



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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

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